N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a thiophene ring, a benzo-dioxine moiety, and a sulfonamide group
Properties
IUPAC Name |
N-(1-thiophen-2-ylpropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-11(9-12-3-2-8-21-12)16-22(17,18)13-4-5-14-15(10-13)20-7-6-19-14/h2-5,8,10-11,16H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOMVJIYZQOVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, sulfonation, and cyclization to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
Enzyme Inhibition
Recent studies have indicated that sulfonamide derivatives, including those based on the 2,3-dihydrobenzo[b][1,4]dioxine scaffold, exhibit significant enzyme inhibitory activities. For instance, compounds derived from this structure have been evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase, which are crucial in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively. The synthesis of these derivatives involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides and subsequent derivatization with halogenated acetamides .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various pathogens. New thiopyrimidine–benzenesulfonamide compounds have shown promising results against multidrug-resistant bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings suggest that derivatives of N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide could serve as foundational structures for developing novel antibiotics .
Anticancer Potential
In the realm of oncology, compounds similar to this compound have been explored for their cytotoxic properties against various cancer cell lines. For instance, studies have demonstrated that certain sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Cyclization | Phenolic compounds | Form dihydrobenzo[dioxin] core |
| 2 | Sulfonation | Sulfonyl chlorides | Introduce sulfonamide functionality |
| 3 | Functionalization | Various halogenated compounds | Enhance biological activity |
Case Study 1: Enzyme Inhibition
A recent study synthesized a series of sulfonamides based on the benzodioxane structure and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The most potent inhibitors demonstrated IC50 values in the low micromolar range, indicating significant potential for treating T2DM and AD .
Case Study 2: Antimicrobial Activity
A set of new thiopyrimidine–benzenesulfonamide compounds was evaluated for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited potent activity against resistant strains, suggesting their potential as new therapeutic agents .
Case Study 3: Anticancer Activity
In vitro studies have shown that certain derivatives of this compound can selectively inhibit cancer cell lines while sparing normal cells. The mechanism involves disruption of specific signaling pathways critical for tumor survival .
Mechanism of Action
The mechanism by which N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.
Benzo-dioxine derivatives: Compounds such as 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid have a similar benzo-dioxine moiety.
Sulfonamide derivatives: Compounds like sulfanilamide and sulfamethoxazole contain the sulfonamide group.
Uniqueness
N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties.
Biological Activity
N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring
- A benzo[dioxine] moiety
- A sulfonamide functional group
This unique combination of structural elements suggests a potential for diverse biological activities due to the ability of such moieties to interact with various biological targets.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The sulfonamide group in this compound may inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. This mechanism is common among sulfonamide drugs, leading to bacteriostatic effects.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | Activity Level |
|---|---|---|---|
| HR14 | 1.5 | 2.0 | Excellent |
| HR5 | 5.25 | 12.5 | Good |
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of sulfonamide derivatives:
- Compound HR14 demonstrated significant activity against cancer cell lines with an IC50 value comparable to doxorubicin.
Table 2: Cytotoxic Activity of Sulfonamide Derivatives
| Compound Name | IC50 (µM) against Cancer Cells | Reference Drug IC50 (µM) |
|---|---|---|
| HR14 | 15 | 10 (Doxorubicin) |
| HR5 | 30 | 10 (Doxorubicin) |
This data suggests that this compound may possess promising anticancer properties, warranting further investigation into its efficacy and mechanisms of action .
Other Biological Activities
In addition to antimicrobial and anticancer activities, compounds with similar structures have been reported to exhibit antioxidant properties. For example, some derivatives showed significant DPPH radical scavenging activity, indicating potential as antioxidant agents.
Table 3: Antioxidant Activity of Sulfonamide Derivatives
| Compound Name | DPPH Scavenging Activity (%) at 100 µM |
|---|---|
| HR5 | 85 |
| HR14 | 78 |
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
- Methodological Answer : The synthesis involves three key steps:
Thiophene introduction : Coupling reactions (e.g., Suzuki or Ullmann) to attach the thiophene moiety to the propan-2-yl backbone under inert atmospheres (N₂) and controlled temperatures (60–100°C) .
Sulfonamide formation : Reacting the intermediate with sulfonyl chlorides in the presence of bases like triethylamine or NaOH in dichloromethane or DMF .
Purification : Flash chromatography or recrystallization to isolate the product, monitored via TLC or HPLC .
Example reaction conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75% |
| 2 | SO₂Cl₂, Et₃N, DCM, RT | 70–85% |
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms regiochemistry of the thiophene and dihydrobenzo-dioxine moieties .
- HPLC-MS : Validates molecular weight (e.g., m/z ~341.38) and purity (>95%) .
- X-ray crystallography : Resolves stereochemical ambiguities in the propan-2-yl substituent .
- FT-IR : Identifies sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .
Q. What are the common stability challenges during synthesis, and how can they be mitigated?
- Methodological Answer :
- Oxidative degradation : Thiophene rings are prone to oxidation. Use degassed solvents and inert atmospheres (Ar/N₂) .
- Hydrolysis of sulfonamide : Avoid aqueous workup at extreme pH. Neutralize reactions before extraction .
- Thermal instability : Monitor exothermic steps (e.g., cyclopropane ring formation) via temperature-controlled reactors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modify substituents : Replace the propan-2-yl group with cyclopropyl (enhances metabolic stability) or introduce electron-withdrawing groups on the thiophene (improves enzyme inhibition) .
- Assay design : Test against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Compare IC₅₀ values of derivatives .
- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to biological targets like kinases or GPCRs .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Control variables : Standardize assay conditions (pH, temperature, solvent DMSO concentration ≤1%) to minimize artifacts .
- Validate target specificity : Use knockout cell lines or competitive binding assays to confirm on-target effects .
- Meta-analysis : Cross-reference data with structurally analogous sulfonamides (e.g., acetazolamide) to identify trends .
Q. What experimental design strategies can optimize reaction yields while minimizing side products?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading) and identify optimal conditions .
- Flow chemistry : Use continuous reactors to enhance mixing and heat transfer in exothermic steps (e.g., sulfonylation) .
- In-situ monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
Q. How can metabolic stability and bioavailability be improved for in vivo studies?
- Methodological Answer :
- Prodrug strategies : Introduce ester groups on the sulfonamide to enhance membrane permeability, with hydrolysis in vivo .
- Microsomal assays : Test hepatic stability using rat liver microsomes; modify metabolically labile sites (e.g., thiophene oxidation) .
- Co-crystallization : Improve solubility via salt formation (e.g., sodium or hydrochloride salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
